molecular formula C23H16FN3O B2521678 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-89-3

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2521678
CAS No.: 932463-89-3
M. Wt: 369.399
InChI Key: OTMGJPHTDXQHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H16FN3O and its molecular weight is 369.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, are synthesized through various chemical reactions due to their potential as efficient fluorophores, antioxidants, and radioprotectors. For instance, Aleksanyan and Hambardzumyan (2013) explored reactions to obtain new quinoline derivatives, indicating a broader interest in their synthesis for applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties for Fluorophore Applications

Padalkar and Sekar (2014) discussed the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, highlighting their significant photophysical behaviors. These compounds, characterized by large Stokes shifts and dual emissions, are promising for applications requiring sensitive and selective fluorophores (Padalkar & Sekar, 2014).

Biological Activities and Applications

The discovery of novel 3-quinoline carboxamides as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase by Degorce et al. (2016) showcases the therapeutic potential of quinoline derivatives in disease models, emphasizing their relevance in medical research (Degorce et al., 2016).

Material Science and Sensor Applications

Quinoline derivatives have been utilized in the development of molecular sensors and light-emitting devices. Rurack et al. (2002) illustrated how the 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore can be integrated into systems for metal ion recognition, demonstrating its utility in creating highly sensitive and selective fluorescent sensors (Rurack et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For instance, 4-methoxyphenyltrifluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-12-10-17(11-13-18)27-23-19-4-2-3-5-21(19)25-14-20(23)22(26-27)15-6-8-16(24)9-7-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGJPHTDXQHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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